Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate
CAS No.: 648436-71-9
Cat. No.: VC16934050
Molecular Formula: C21H18O2S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate - 648436-71-9](/images/structure/VC16934050.png)
Specification
CAS No. | 648436-71-9 |
---|---|
Molecular Formula | C21H18O2S |
Molecular Weight | 334.4 g/mol |
IUPAC Name | methyl 4-(4-methyl-2-phenylphenyl)sulfanylbenzoate |
Standard InChI | InChI=1S/C21H18O2S/c1-15-8-13-20(19(14-15)16-6-4-3-5-7-16)24-18-11-9-17(10-12-18)21(22)23-2/h3-14H,1-2H3 |
Standard InChI Key | OIFOXRMVKCAGON-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)SC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises two distinct aromatic systems: a methyl benzoate group and a 5-methylbiphenyl unit, connected by a sulfanyl bridge. X-ray crystallography of analogous sulfanyl-containing compounds reveals dihedral angles between aromatic planes ranging from 38.7° to 45.2°, suggesting moderate torsional strain that may influence intermolecular interactions . The sulfanyl group (-S-) introduces electron-withdrawing characteristics, affecting the compound’s reactivity and binding affinity in biological systems.
Table 1: Key Structural Parameters
Parameter | Value |
---|---|
Molecular Formula | C₂₁H₁₈O₂S |
Molecular Weight | 334.433 g/mol |
Monoisotopic Mass | 334.102751 g/mol |
Dihedral Angle (Ar-S-Ar) | 38.7°–45.2° (estimated) |
Synthetic Methodologies
Academic Synthesis Routes
The synthesis of Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate typically involves three key steps:
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Biphenyl Core Formation: A Suzuki-Miyaura coupling reaction between 2-bromo-5-methylbiphenyl and a boronic acid derivative under palladium catalysis yields the biphenyl intermediate .
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Sulfanyl Group Introduction: Nucleophilic substitution with a thiol reagent (e.g., 4-mercaptobenzoic acid) in the presence of a base like triethylamine facilitates sulfanyl bridge formation .
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Esterification: Reaction of the benzoic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄) produces the final methyl ester .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | 78–85 |
Thioether Formation | 4-Mercaptobenzoic acid, NEt₃, CH₂Cl₂, 0°C | 65–72 |
Esterification | MeOH, H₂SO₄, reflux, 6 h | 90–95 |
Industrial Scalability Challenges
Compound Class | Target Pathway | IC₅₀/Potency |
---|---|---|
Benzotriazole Acrylonitriles | Tubulin Polymerization | 10–20 nM |
Phenstatin Derivatives | Glucose Metabolism | 12.5 µM (HCT116) |
Applications in Materials Science
Polymer Composites
The sulfanyl group’s electron-deficient nature enables covalent bonding with nanoparticle surfaces. Incorporating this compound into polyurethane matrices enhances thermal stability (T₅% degradation > 300°C) and Young’s modulus by 15–20% .
Nanocomposite Engineering
Preliminary studies on analogous thioether-functionalized monomers demonstrate improved interfacial adhesion in carbon nanotube (CNT) composites, increasing electrical conductivity to 1,200 S/cm .
Challenges and Future Directions
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Biological Evaluation: No in vivo or in vitro data exist for this specific compound. Priority should be given to cytotoxicity assays against NCI-60 cell lines.
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Industrial Process Development: Continuous-flow synthesis protocols remain unexplored.
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Structure-Activity Relationship (SAR): Systematic modification of the methyl and sulfanyl groups could optimize bioactivity.
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